(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine
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Overview
Description
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine is a compound that features a unique combination of a tetrahydropyran ring and a thiophene ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with thiophene derivatives under specific conditions. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of thiophene-2-carboxaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives.
Scientific Research Applications
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene and tetrahydropyran rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanamine: This compound lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(Thiophen-2-yl)methanamine: This compound lacks the tetrahydropyran ring, which may reduce its stability and limit its applications.
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: This compound has a phenyl ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine is unique due to the presence of both the tetrahydropyran and thiophene rings. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NOS |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H15NOS/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8,10H,3-6,11H2 |
InChI Key |
UNMKFSQBECPYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)N |
Origin of Product |
United States |
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